2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-chlorophenyl)methoxy]phenol
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Overview
Description
2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-chlorophenyl)methoxy]phenol is a complex organic compound with potential applications in various scientific fields. This compound features a pyrimidine ring substituted with amino and methoxyphenoxy groups, and a phenol ring substituted with a chlorophenylmethoxy group. Its unique structure makes it a subject of interest in medicinal chemistry and materials science.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-chlorophenyl)methoxy]phenol typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrimidine Ring: Starting with a suitable precursor, the pyrimidine ring is formed through a cyclization reaction.
Substitution Reactions: The amino and methoxyphenoxy groups are introduced via nucleophilic substitution reactions.
Phenol Ring Functionalization: The phenol ring is functionalized with the chlorophenylmethoxy group through an etherification reaction.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity. Techniques such as continuous flow synthesis and the use of catalysts can enhance the efficiency of the process.
Chemical Reactions Analysis
Types of Reactions
2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-chlorophenyl)methoxy]phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones.
Reduction: The nitro group can be reduced to an amino group.
Substitution: The methoxy and chlorophenyl groups can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.
Reduction: Reagents like hydrogen gas (H2) with a palladium catalyst (Pd/C) or sodium borohydride (NaBH4).
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) in aprotic solvents.
Major Products
Oxidation: Quinones and other oxidized derivatives.
Reduction: Amino derivatives.
Substitution: Various substituted phenols and pyrimidines.
Scientific Research Applications
2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-chlorophenyl)methoxy]phenol has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe or inhibitor.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of advanced materials and coatings.
Mechanism of Action
The mechanism of action of 2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-chlorophenyl)methoxy]phenol involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and affecting cellular pathways. For example, it may inhibit kinase enzymes, leading to the disruption of cell signaling pathways involved in cancer progression.
Comparison with Similar Compounds
Similar Compounds
- **2-[2-Amino-5-(2-methoxyphenoxy)pyrimidin-4-YL]-5-[(2,4-dichlorobenzyl)oxy]phenol
- **2-Amino-5-(4-methoxyphenyl)-1,3,4-thiadiazole
- **Benzenepropanoic acid, β-[2-[[2-(4-methoxyphenoxy)-5-(trifluoromethyl)phenyl]amino]-2-oxoethyl]
Uniqueness
2-[2-Amino-5-(4-methoxyphenoxy)pyrimidin-4-YL]-5-[(2-chlorophenyl)methoxy]phenol is unique due to its specific substitution pattern on the pyrimidine and phenol rings. This unique structure imparts distinct chemical and biological properties, making it a valuable compound for research and development.
Properties
IUPAC Name |
2-[2-amino-5-(4-methoxyphenoxy)pyrimidin-4-yl]-5-[(2-chlorophenyl)methoxy]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20ClN3O4/c1-30-16-6-8-17(9-7-16)32-22-13-27-24(26)28-23(22)19-11-10-18(12-21(19)29)31-14-15-4-2-3-5-20(15)25/h2-13,29H,14H2,1H3,(H2,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NMLQZJUNGBHAHE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)OC2=CN=C(N=C2C3=C(C=C(C=C3)OCC4=CC=CC=C4Cl)O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20ClN3O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
449.9 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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